

# (S)-4-Benzyl-2-oxazolidinone molecular formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Benzyloxazolidine

Cat. No.: B084538

[Get Quote](#)

An In-depth Technical Guide to (S)-4-Benzyl-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral auxiliary, (S)-4-Benzyl-2-oxazolidinone, a cornerstone in modern asymmetric synthesis. Its molecular formula is  $C_{10}H_{11}NO_2$ <sup>[1][2][3][4][5][6][7]</sup>. This document details its chemical and physical properties, provides an experimental protocol for its application in asymmetric synthesis, and illustrates a key reaction pathway.

## Quantitative Data Summary

The following table summarizes the key quantitative data for (S)-4-Benzyl-2-oxazolidinone, facilitating easy reference and comparison.

Property	Value	Citations
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>2</sub>	[1][2][3][4][5][6][7]
Molecular Weight	177.20 g/mol	[1][2][3][4][5][6]
Appearance	White to light yellow crystalline powder	[3][7][8]
Melting Point	86-88 °C	[3][6][8][9]
Boiling Point	398.8 °C at 760 mmHg	[3]
Solubility	Insoluble in water; slightly soluble in chloroform and methanol.	[3][8]
Optical Rotation	[α] <sub>D</sub> <sup>20</sup> -63° (c = 1 in chloroform)	[6][9]
CAS Number	90719-32-7	[1][3][4][5][6]

## Core Application: Asymmetric Synthesis

(S)-4-Benzyl-2-oxazolidinone is widely employed as a chiral auxiliary to induce stereoselectivity in a variety of chemical transformations, including alkylations, aldol reactions, and acylations[5][7][9]. The bulky benzyl group effectively shields one face of the enolate derived from the N-acylated auxiliary, directing the approach of electrophiles to the opposite face. This steric hindrance leads to the formation of a specific diastereomer with high selectivity.

## Experimental Protocol: Asymmetric Aldol Reaction

This protocol details a typical Evans asymmetric aldol reaction using (S)-4-Benzyl-2-oxazolidinone as the chiral auxiliary.

### 1. N-Acylation of (S)-4-Benzyl-2-oxazolidinone:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) and dissolve it in anhydrous tetrahydrofuran (THF).

- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (n-BuLi) (1.05 equivalents) dropwise.
- Stir the mixture at -78 °C for 30 minutes.
- Add propionyl chloride (1.1 equivalents) dropwise to the reaction mixture.
- Stir at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- Extract the product with ethyl acetate.

## 2. Diastereoselective Aldol Addition:

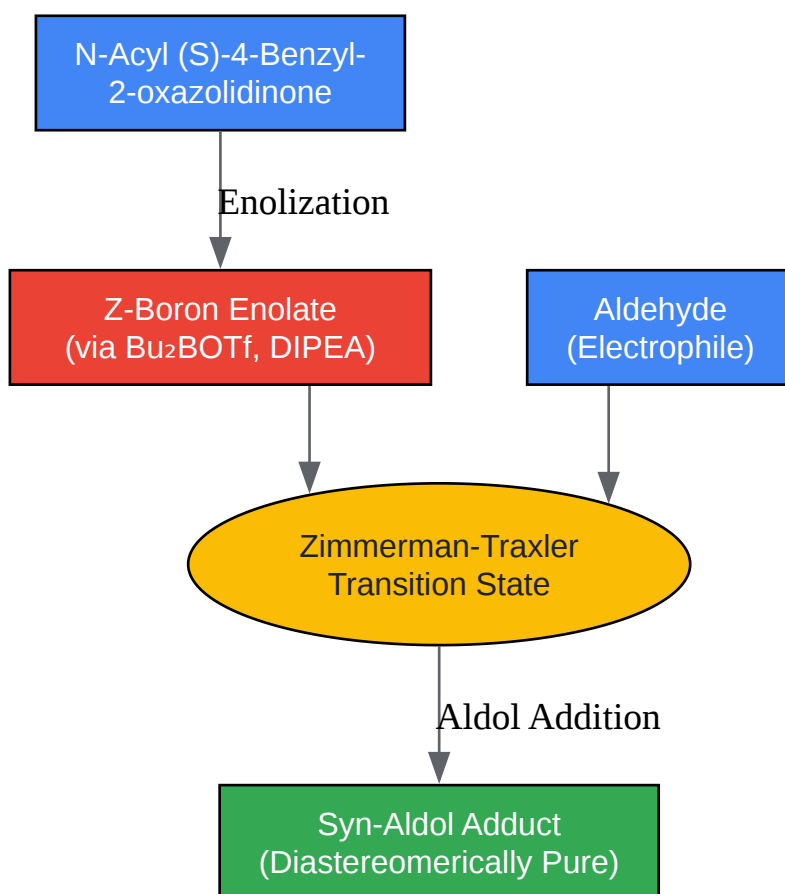
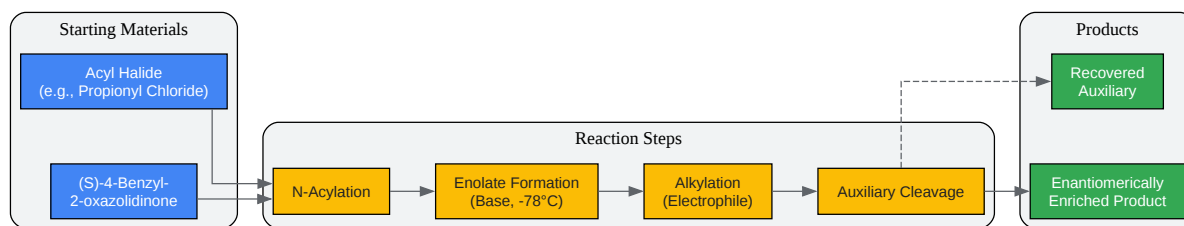
- In a separate flame-dried flask under an inert atmosphere, dissolve the N-propionyl oxazolidinone (1.0 equivalent) in anhydrous dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>).
- Cool the solution to -78 °C.
- Add dibutylboron triflate (Bu<sub>2</sub>BOTf) (1.1 equivalents) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.2 equivalents).
- Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to facilitate the formation of the boron enolate.
- Cool the solution back down to -78 °C.
- Add the desired aldehyde (e.g., isobutyraldehyde, 1.5 equivalents) dropwise.
- Stir the reaction at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

## 3. Auxiliary Cleavage:

- Quench the reaction at 0 °C by sequentially adding a pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
- Stir the mixture vigorously for 1 hour at 0 °C.
- Remove the organic solvents under reduced pressure.
- Extract the aqueous residue with dichloromethane.
- The combined organic layers are then washed with saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution and brine.

## Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to the use of (S)-4-Benzyl-2-oxazolidinone.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]
- 2. CN103601695A - Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (–)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [(S)-4-Benzyl-2-oxazolidinone molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084538#s-4-benzyl-2-oxazolidinone-molecular-formula]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)